4-(3-bromobenzenecarbothioyl)morpholine
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Overview
Description
4-(3-bromobenzenecarbothioyl)morpholine is a chemical compound with the molecular formula C11H12BrNOS and a molecular weight of 286.19.
Mechanism of Action
Target of Action
The primary targets of (3-Bromophenyl)(morpholino)methanethione are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes are involved in the degradation of endocannabinoids, which are compounds that play a crucial role in various physiological processes .
Mode of Action
(3-Bromophenyl)(morpholino)methanethione interacts with its targets, MGL and FAAH, by inhibiting their activity . This inhibition prevents the degradation of endocannabinoids, leading to an increase in their levels .
Biochemical Pathways
The inhibition of MGL and FAAH affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, and reproduction . The increase in endocannabinoid levels can have various downstream effects, potentially influencing these physiological processes .
Result of Action
The molecular and cellular effects of (3-Bromophenyl)(morpholino)methanethione’s action are primarily related to its impact on the endocannabinoid system. By inhibiting MGL and FAAH, the compound can potentially influence physiological phenomena such as anxiety and pain, and it may also have implications for neurodegenerative diseases such as Alzheimer’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromobenzenecarbothioyl)morpholine typically involves the reaction of 3-bromobenzaldehyde with morpholine and a sulfur source. One common method is the use of Lawesson’s reagent, which facilitates the formation of the methanethione group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-bromobenzenecarbothioyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate (K2CO3), and a suitable solvent, like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-bromobenzenecarbothioyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH).
Medicine: Explored for its therapeutic potential in treating conditions such as anxiety, pain, and neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Phenyl(morpholino)methanethione: Lacks the bromine atom, which may affect its reactivity and biological activity.
(4-Chlorophenyl)(morpholino)methanethione: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
Uniqueness
4-(3-bromobenzenecarbothioyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity in substitution reactions and its interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition.
Properties
IUPAC Name |
(3-bromophenyl)-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c12-10-3-1-2-9(8-10)11(15)13-4-6-14-7-5-13/h1-3,8H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQAPJRGPXOSOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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